molecular formula C22H27N3O3S B10930189 1-(4-{[4-(3-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(3-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10930189
M. Wt: 413.5 g/mol
InChI Key: RJDXKRGPBUOSLR-UHFFFAOYSA-N
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Description

1-(4-{[4-(3-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a pyrrolidin-2-one moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(3-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-methylbenzyl chloride with piperazine to form 4-(3-methylbenzyl)piperazine.

    Sulfonylation: The next step is the sulfonylation of the piperazine derivative using a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, to yield 4-{[4-(3-methylbenzyl)piperazin-1-yl]sulfonyl}benzene.

    Cyclization: The final step involves the cyclization of the sulfonylated intermediate with pyrrolidin-2-one under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(3-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

1-(4-{[4-(3-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study cellular pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(3-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various cellular pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[4-(3-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one is unique due to its combination of a piperazine ring, a sulfonyl group, and a pyrrolidin-2-one moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

1-[4-[4-[(3-methylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C22H27N3O3S/c1-18-4-2-5-19(16-18)17-23-12-14-24(15-13-23)29(27,28)21-9-7-20(8-10-21)25-11-3-6-22(25)26/h2,4-5,7-10,16H,3,6,11-15,17H2,1H3

InChI Key

RJDXKRGPBUOSLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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